3-Nitro-N,N-dipropylbenzenesulfonamide
Overview
Description
3-Nitro-N,N-dipropylbenzenesulfonamide is an organic compound with the molecular formula C12H18N2O4S It is characterized by the presence of a nitro group (-NO2) attached to a benzene ring, which is further substituted with a sulfonamide group (-SO2NH-) and two propyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Nitro-N,N-dipropylbenzenesulfonamide typically involves the nitration of N,N-dipropylbenzenesulfonamide. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid, which acts as a nitrating agent. The reaction is usually conducted at a controlled temperature to ensure the selective introduction of the nitro group at the desired position on the benzene ring.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, concentration of reagents, and reaction time, to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Nitro-N,N-dipropylbenzenesulfonamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst, or tin(II) chloride in acidic medium.
Substitution: Nucleophiles such as amines or alkoxides in the presence of a base.
Major Products Formed
Reduction: 3-Amino-N,N-dipropylbenzenesulfonamide.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
3-Nitro-N,N-dipropylbenzenesulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of sulfonamide-based drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Nitro-N,N-dipropylbenzenesulfonamide is primarily determined by its functional groups. The nitro group can undergo reduction to form an amino group, which can interact with various biological targets. The sulfonamide group is known to inhibit certain enzymes by mimicking the structure of natural substrates, thereby interfering with enzyme activity. The propyl groups contribute to the compound’s hydrophobicity, affecting its solubility and interaction with lipid membranes.
Comparison with Similar Compounds
Similar Compounds
- 3-Nitrobenzenesulfonamide
- N,N-Dipropylbenzenesulfonamide
- 3-Amino-N,N-dipropylbenzenesulfonamide
Uniqueness
3-Nitro-N,N-dipropylbenzenesulfonamide is unique due to the combination of its nitro, sulfonamide, and propyl groups. This combination imparts distinct chemical reactivity and biological activity compared to other similar compounds. The presence of the nitro group allows for further chemical modifications, while the sulfonamide group provides potential biological activity, making it a versatile compound for various applications.
Properties
IUPAC Name |
3-nitro-N,N-dipropylbenzenesulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O4S/c1-3-8-13(9-4-2)19(17,18)12-7-5-6-11(10-12)14(15)16/h5-7,10H,3-4,8-9H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDXRCDGJYBNCSP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)S(=O)(=O)C1=CC=CC(=C1)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70337259 | |
Record name | 3-Nitro-N,N-dipropylbenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70337259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89840-76-6 | |
Record name | 3-Nitro-N,N-dipropylbenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70337259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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